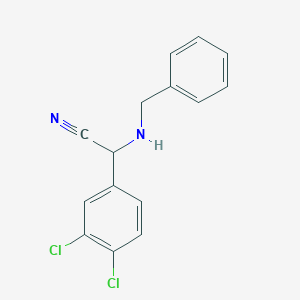

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile

説明

特性

IUPAC Name |

2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11/h1-8,15,19H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNHVHWCPTXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 289.19 g/mol

- CAS Number : 1440535-45-4

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Biological Activity Overview

The compound exhibits several biological activities, which can be summarized as follows:

Case Studies

-

Alzheimer's Disease Research :

A study focused on multifunctional compounds for Alzheimer's disease identified derivatives of this compound that showed promising inhibitory effects on AChE and β-secretase. The modifications aimed at enhancing both symptomatic and disease-modifying properties demonstrated significant potential in preclinical models . -

Antimicrobial Testing :

The compound was evaluated against various bacterial strains, showcasing notable antimicrobial properties. The presence of the dichlorophenyl group was linked to enhanced activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds to understand how modifications influence biological activity. The presence of electron-withdrawing groups like chlorines on the phenyl ring has been associated with increased potency in inhibiting target enzymes .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research indicates that it may act as an inhibitor of serotonin reuptake, suggesting antidepressant properties. A study demonstrated that 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile effectively inhibited serotonin transporters in vitro, indicating its potential as an antidepressant agent.

Case Study: Neurotransmitter Modulation

In a controlled study at a pharmaceutical research institute, the compound was shown to inhibit serotonin reuptake significantly. The results indicated an IC50 value that supports its application in developing antidepressant therapies.

Organic Synthesis

Role as an Intermediate:

This compound serves as a versatile building block in the synthesis of complex organic molecules, including bioactive compounds. Its unique structural features allow for various transformations that are critical in drug development.

Case Study: Synthesis of Bioactive Compounds

In a recent synthesis project, researchers utilized this compound as an intermediate to create novel neuroprotective agents. The derivatives exhibited enhanced protective effects against oxidative stress in cellular models, highlighting the compound's utility in drug development .

Industrial Applications

Material Science:

Beyond biological applications, this compound is explored for its potential in material science. Its structural characteristics make it suitable for developing new materials with unique properties.

Applications in Catalysis:

The compound has been investigated for use in catalysis due to its ability to facilitate chemical reactions efficiently. Its application as a catalyst or catalyst precursor can lead to the development of more sustainable chemical processes.

Chemical Properties and Structure

- IUPAC Name: this compound

- Molecular Formula: C₁₄H₁₄Cl₂N₂

- Molecular Weight: 284.18 g/mol

- CAS Number: 1933499-28-5

Table 1: Summary of Biological Activities

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Impact of Halogenation Patterns

- 3,4-Dichlorophenyl vs. 4-Chlorophenyl: The presence of two chlorine atoms in the 3,4-dichlorophenyl derivative (327.64 g/mol) increases molecular weight and lipophilicity compared to the mono-chlorinated analog (293.19 g/mol) . This may enhance membrane permeability or target binding in hydrophobic pockets.

Functional Group Variations

- Nitrile vs. Acetamide : Replacing the nitrile group with an acetamide (as in 2-(3,4-dichlorophenyl)acetamide, 204.05 g/mol) reduces electrophilicity, which may decrease reactivity in nucleophilic environments but improve solubility in aqueous media.

- Nitrile vs. Heterocyclic Systems : Methazole, containing an oxadiazolidine-dione ring (275.09 g/mol) , introduces a rigid heterocyclic scaffold. This structural difference likely impacts metabolic stability and binding kinetics compared to the flexible acetonitrile backbone.

Role of the Benzylamino Group

The benzylamino group in the parent compound and its 4-chloro analog contributes to hydrogen bonding and π-π stacking interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile?

A common approach involves the condensation of 2-(3,4-dichlorophenyl)acetonitrile with benzylamine derivatives. For example, sodium hydride (NaH) in tetrahydrofuran (THF) has been used to facilitate nucleophilic substitution reactions in structurally related compounds, such as the synthesis of 2-(3,4-dichlorophenyl)-4-hydroxybutylamine derivatives . Purification typically employs column chromatography, followed by recrystallization for high-purity isolation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : The aromatic protons of the 3,4-dichlorophenyl group appear as doublets in the 7.0–7.8 ppm range, while the benzylamino protons resonate near 3.8–4.2 ppm.

- IR : A strong nitrile (C≡N) stretch near 2240 cm⁻¹ and N–H bending (benzylamino) around 1600 cm⁻¹ confirm functional groups.

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (~305 g/mol) .

Q. What solubility and stability considerations are relevant for experimental handling?

The compound is likely lipophilic due to the dichlorophenyl and benzylamino groups. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is recommended for in vitro assays. Stability tests under varying pH (e.g., 4–9) and temperature (−20°C to 25°C) should precede long-term storage. Similar nitrile-containing analogs show hydrolytic sensitivity in acidic conditions, necessitating inert atmospheres for storage .

Advanced Research Questions

Q. How can reaction yields be optimized during benzylamino group introduction?

Key variables include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents may enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., THF or acetonitrile) improve reagent solubility and reaction homogeneity.

- Temperature Control : Reactions at 50–60°C balance kinetic acceleration with thermal degradation risks.

Yield optimization should be validated via HPLC or GC-MS .

Q. What structural modifications to the benzylamino group influence biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, nitro) on the benzyl ring can alter electronic density, impacting binding to targets like opioid receptors (MOR/KOR/DOR). For example, U-47700, a structurally related acetamide, shows µ-opioid receptor (MOR) affinity 7.5× higher than morphine .

- Stereochemistry : Chiral centers introduced via asymmetric synthesis may enhance selectivity, as seen in enantiomerically resolved analogs .

Q. How can contradictions in reported biological activity data be resolved?

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., U-50488H for κ-opioid receptor studies).

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to confirm mechanistic consistency.

- Batch Purity : Ensure ≥95% purity via LC-MS to exclude confounding effects from synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。